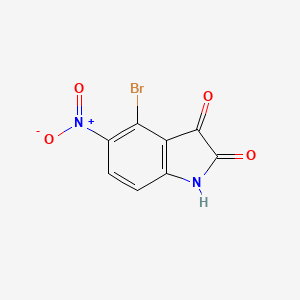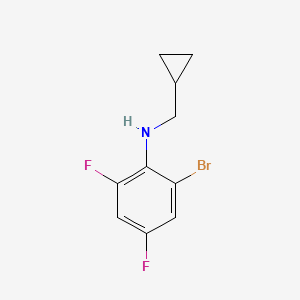
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol is a chemical compound with the molecular formula C8H10FNO3S It is known for its unique structure, which includes an amino group, a fluorine atom, and a sulfonyl group attached to a benzene ring, along with an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride derivative to form the sulfonamide.
Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-Amino-3-fluorobenzenesulfonyl)acetaldehyde or 2-(4-Amino-3-fluorobenzenesulfonyl)acetic acid.
Reduction: Formation of 2-(4-Amino-3-fluorobenzenesulfonyl)ethanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(4-Amino-3-chlorobenzenesulfonyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
2-(4-Amino-3-nitrobenzenesulfonyl)ethan-1-ol: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H10FNO3S |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-(4-amino-3-fluorophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H10FNO3S/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4,10H2 |
InChIキー |
SXMBADGAFBQQII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13254276.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)



amine](/img/structure/B13254328.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)
